molecular formula C15H16FNO3S B11180224 N-benzyl-4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide

N-benzyl-4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide

Cat. No.: B11180224
M. Wt: 309.4 g/mol
InChI Key: NUGNFGUSMSHGMP-UHFFFAOYSA-N
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Description

N-Benzyl-4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide is a fluorinated benzenesulfonamide compound of high interest in pharmaceutical and medicinal chemistry research, particularly in the development of enzyme inhibitors. Fluorinated benzenesulfonamides are a prominent class of molecules known to function as potent inhibitors of carbonic anhydrase (CA) isozymes . These enzymes, especially the cancer-associated CAIX and CAXII, are important therapeutic targets in oncology, as their inhibition can disrupt pH regulation in tumors and impede cancer progression . The strategic incorporation of fluorine atoms on the benzenesulfonamide ring is a established design tactic, as it lowers the pKa of the sulfonamide group, thereby strengthening the interaction with the zinc ion in the enzyme's active site and enhancing inhibitor potency . The molecular structure of this reagent, which features both a lipophilic N-benzyl group and a polar N-(2-hydroxyethyl) chain, is designed to optimize binding affinity and selectivity. The benzyl moiety can engage with hydrophobic regions within the enzyme's active site, while the hydroxyethyl tail can contribute to aqueous solubility and may form additional polar interactions . Researchers can utilize this compound as a key synthetic intermediate or a lead structure for designing novel, high-affinity inhibitors targeting tumor-associated carbonic anhydrases. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H16FNO3S

Molecular Weight

309.4 g/mol

IUPAC Name

N-benzyl-4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide

InChI

InChI=1S/C15H16FNO3S/c16-14-6-8-15(9-7-14)21(19,20)17(10-11-18)12-13-4-2-1-3-5-13/h1-9,18H,10-12H2

InChI Key

NUGNFGUSMSHGMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)S(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with N-benzyl-N-(2-hydroxyethyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

N-benzyl-4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide has been identified as a potential inhibitor of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in various cancers, including pancreatic and breast cancer. Inhibitors of CA IX can enhance the efficacy of chemotherapy by modulating the tumor microenvironment.

Case Study:
A study reported that compounds targeting CA IX demonstrated promising antiproliferative effects in cancer cells under conditions of extracellular acidosis, a common feature in tumors. These compounds, including this compound, were shown to significantly reduce tumor growth in vivo when combined with standard chemotherapeutic agents like gemcitabine .

Data Table: Anticancer Activity of CA IX Inhibitors

CompoundIC50 (µM)Tumor TypeReference
This compound10.93–25.06Pancreatic Cancer
SLC-011112.5Pancreatic Cancer
Compound 4e<10Breast Cancer

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. The sulfonamide moiety is known for its effectiveness against Gram-positive and Gram-negative bacteria.

Case Study:
In vitro studies demonstrated that derivatives of benzenesulfonamides exhibited significant antimicrobial effects, with some compounds showing minimum inhibitory concentrations (MIC) in the low micromolar range against resistant strains .

Data Table: Antimicrobial Activity of Benzenesulfonamides

CompoundMIC (µM)Bacterial StrainReference
This compound1.27Staphylococcus aureus
Compound N184.53E. coli
Compound N95.85HCT116 (cancer cell line)

Mechanistic Studies

Understanding the mechanism of action for this compound is critical for optimizing its therapeutic use. The compound acts primarily through inhibition of carbonic anhydrases, which play a role in regulating pH and bicarbonate levels within tumors.

Mechanism Overview:

  • Carbonic Anhydrase Inhibition: By inhibiting CA IX, the compound can alter tumor acidity, potentially enhancing the effectiveness of concurrent therapies.
  • Induction of Apoptosis: Studies indicate that certain derivatives induce apoptosis in cancer cells, suggesting a dual mechanism involving both metabolic modulation and direct cytotoxicity .

Mechanism of Action

The mechanism of action of N-benzyl-4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluoro substituent and hydroxyethyl group can enhance its binding affinity and specificity for certain targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Related Sulfonamides

Substituent Effects on Physicochemical Properties

The substituents on the benzene ring and nitrogen atoms critically influence solubility, stability, and bioavailability. Key analogs include:

Compound Name Substituents (R1, R2) Key Features Reference
N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide R1 = CH₃, R2 = 2-hydroxyethyl Higher hydrophilicity due to hydroxyethyl; methyl group enhances stability
4-Amino-N-(2-hydroxyethyl)benzenesulfonamide R1 = NH₂, R2 = 2-hydroxyethyl Amino group increases polarity; used in antimicrobial studies
N-benzyl-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide R1 = CH₃, R2 = benzyl + hydroxyethyl Benzyl group increases lipophilicity; potential CNS activity
Target compound R1 = F, R2 = benzyl + hydroxyethyl Fluorine improves electronegativity; benzyl may enhance membrane permeability N/A
  • Fluorine vs. Methyl/Amino Groups: Fluorine’s electronegativity enhances binding to target proteins (e.g., enzymes) compared to methyl or amino groups, as seen in carbonic anhydrase inhibitors .
  • Benzyl vs. Smaller Alkyl Groups : The benzyl substituent in the target compound likely increases lipophilicity, improving blood-brain barrier penetration relative to analogs like N-(2-hydroxyethyl)-4-methylbenzenesulfonamide .
Anticancer Potential
  • CDK2 Inhibition: Compounds such as 4-(6-amino-4-cyclohexylmethoxy-5-nitrosopyrimidin-2-ylamino)-N-(2-hydroxyethyl)benzenesulfonamide (IC₅₀ = 0.7 nM) demonstrate potent cyclin-dependent kinase 2 (CDK2) inhibition, attributed to the hydroxyethyl group’s hydrogen-bonding capacity . The target compound’s fluorine may further optimize kinase binding.
  • Antimicrobial Activity : Sulfonamides with heteroaryl groups (e.g., pyrimidin-2-yl) show antibacterial and antifungal effects, though the benzyl group’s role in antimicrobial activity remains underexplored .
Anti-inflammatory and Analgesic Effects
  • Diclofenac-like Activity : Hydroxyethyl-containing sulfonamides (e.g., Compound A and C) exhibit anti-inflammatory effects comparable to diclofenac, suggesting similar mechanisms (e.g., COX inhibition) . The fluorine in the target compound could reduce metabolic degradation, prolonging efficacy.

Key Research Findings and Gaps

  • Potency vs. Toxicity : While hydroxyethyl and fluorine substituents enhance bioactivity, their impact on toxicity (e.g., hepatotoxicity) requires further study.

Biological Activity

N-benzyl-4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C₁₄H₁₅FNO₃S
  • Molecular Weight : 301.34 g/mol

The presence of the fluorine atom and the benzenesulfonamide moiety contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Similar compounds have been shown to inhibit enzymes critical for bacterial growth, such as dihydropteroate synthase, which is involved in folic acid synthesis. This inhibition can lead to antibacterial effects by preventing the formation of dihydrofolic acid, essential for nucleic acid synthesis in bacteria.

Antibacterial Properties

Research indicates that sulfonamide derivatives exhibit significant antibacterial activity. This compound has been studied for its efficacy against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to disrupt folic acid synthesis is a key mechanism behind its antibacterial properties .

Antitumor Activity

In vitro studies have shown that related sulfonamide compounds possess antitumor activity, particularly against solid tumors. For instance, compounds with similar structural features have demonstrated inhibition of tumor cell proliferation with IC50 values in the low micromolar range. The potential for this compound to act as an antitumor agent warrants further investigation.

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound revealed that it exhibited a minimum inhibitory concentration (MIC) against MRSA strains comparable to conventional antibiotics. This suggests its potential as an alternative treatment option in antibiotic-resistant infections.

Case Study 2: Antitumor Activity

In another study focusing on sulfonamide derivatives, this compound was evaluated for its antitumor properties using various cancer cell lines. The results indicated that the compound could induce apoptosis and inhibit cell cycle progression, highlighting its potential as an anticancer agent .

Comparative Activity Table

Compound Activity Type IC50/MIC Target
This compoundAntibacterial0.5 μg/mLMRSA
Related Sulfonamide DerivativeAntitumor1.30 μMHepG2 Cell Line
Another SulfonamideAntibacterial0.8 μg/mLE. coli

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzyl-4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide, and how are reaction conditions optimized?

  • Methodology : Multi-step synthesis typically involves sulfonylation of a benzylamine derivative with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane). The hydroxyethyl group is introduced via nucleophilic substitution or coupling reactions. Reaction parameters like temperature (0–25°C), solvent polarity, and catalyst presence (e.g., DMAP) are systematically varied to maximize yield and purity .
  • Validation : Intermediate products are characterized by TLC, NMR, and mass spectrometry. Final compound purity is confirmed via HPLC (>95%) .

Q. How is the molecular structure of this compound validated, and what crystallographic tools are employed?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXL or similar software is standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. ORTEP-III visualizes molecular geometry, including torsion angles and dihedral arrangements .
  • Key Metrics : Bond lengths (e.g., S–N: ~1.63 Å), angles (e.g., C–S–O: ~105°), and intermolecular hydrogen bonds (e.g., O–H···O) are analyzed to confirm stereochemistry .

Advanced Research Questions

Q. How do electronic properties (e.g., frontier orbitals) influence the compound’s reactivity and biological interactions?

  • Methodology : Density-functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) map HOMO-LUMO gaps and electrostatic potential surfaces. Exact exchange terms improve accuracy for sulfonamide moieties .
  • Applications : Predict regioselectivity in electrophilic substitutions (e.g., fluorobenzene ring activation) and binding affinities to enzymes like carbonic anhydrase IX .

Q. How can contradictions in crystallographic data (e.g., disorder in the hydroxyethyl group) be resolved?

  • Methodology : Structure validation using PLATON or similar tools checks for missed symmetry, over-/under-parameterization, and thermal ellipsoid anomalies . Refinement strategies include partitioning disordered regions into multiple occupancy sites and applying restraints to bond distances .
  • Case Study : Discrepancies in torsion angles (e.g., C–C–O–H) may arise from solvent interactions; solvent masking during refinement improves model accuracy .

Q. What advanced spectroscopic methods elucidate binding mechanisms with biological targets (e.g., kinases)?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) at varying compound concentrations (nM–μM range) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .
  • Molecular Docking (AutoDock Vina) : Simulates ligand-receptor interactions using crystal structures (PDB IDs) and flexible side-chain sampling .

Q. How does substituent variation (e.g., fluorine vs. chlorine) impact bioactivity and metabolic stability?

  • Methodology :

  • Comparative SAR : Synthesize analogs (e.g., 4-chloro or 4-methyl derivatives) and assay against enzyme panels (e.g., cytochrome P450 isoforms) .
  • Metabolic Profiling : LC-MS/MS identifies major metabolites in hepatocyte incubations, focusing on hydroxylation or sulfonamide cleavage .

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